Ethyl 4-(cyclopentanecarbonyl)benzoate
Overview
Description
Ethyl 4-(cyclopentanecarbonyl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The study by Mitsunobu and Yamada (1967) presents a method for preparing esters of carboxylic and phosphoric acid via quaternary phosphonium salts, demonstrating the versatility of ester compounds in synthesis Mitsunobu & Yamada, 1967. This methodology could potentially apply to the synthesis or functionalization of ethyl 4-(cyclopentanecarbonyl)benzoate, highlighting its role in synthetic organic chemistry.
Photocyclodimerization Reactions
Research by Mori et al. (1989) on the UV-light irradiation of alkyl 2,4-dioxopentanoates to afford crystalline cyclodimers underscores the potential of this compound in photochemical transformations Mori et al., 1989. Such reactions are relevant in the development of new materials and in studying the effects of UV light on organic molecules.
Biological Applications
The inhibition of juvenile hormone synthesis by ethyl 4-[(S)-2-benzylhexyloxy)]benzoate in Bombyx mori, as studied by Kaneko et al. (2011), suggests that structurally related compounds like this compound could have implications in entomology and pest management Kaneko et al., 2011.
Material Science and Polymer Chemistry
The role of ethyl benzoate and related esters in catalytic systems, as discussed by Sacchi et al. (1991), can provide insights into the use of this compound in the development of polymers and in improving polymerization processes Sacchi et al., 1991.
Mechanism of Action
Target of Action
Ethyl 4-(cyclopentanecarbonyl)benzoate is a benzoate compound . Benzoate compounds are known to act on the nervous system . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
It is known that benzoate compounds can act as inhibitors of radical chain oxidation of organic compounds . This suggests that the compound may have antioxidant properties and could potentially affect oxidative stress pathways .
Result of Action
The primary result of the action of this compound is the inhibition of nerve impulse conduction, leading to a loss of local sensation . This makes it potentially useful as a local anesthetic . The compound’s potential antioxidant properties could also have effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .
Molecular Mechanism
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .
Properties
IUPAC Name |
ethyl 4-(cyclopentanecarbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNMNKZFZUISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642560 | |
Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-40-7 | |
Record name | Ethyl 4-(cyclopentylcarbonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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